molecular formula C6H10F3NS B6328790 2-([(Trifluoromethyl)thio]methyl)pyrrolidine CAS No. 1262412-75-8

2-([(Trifluoromethyl)thio]methyl)pyrrolidine

Cat. No.: B6328790
CAS No.: 1262412-75-8
M. Wt: 185.21 g/mol
InChI Key: SPNFBRQPUJJSQT-UHFFFAOYSA-N
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Description

2-([(Trifluoromethyl)thio]methyl)pyrrolidine is a pyrrolidine derivative featuring a trifluoromethylthio (-SCF₃) group attached via a methylene bridge. This structural motif combines the rigidity of the pyrrolidine ring with the electronegativity and lipophilicity of the trifluoromethylthio group, making it a candidate for applications in medicinal chemistry and agrochemicals.

Properties

IUPAC Name

2-(trifluoromethylsulfanylmethyl)pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NS/c7-6(8,9)11-4-5-2-1-3-10-5/h5,10H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNFBRQPUJJSQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CSC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(Halomethyl)pyrrolidine Precursors

The direct substitution of a halogen atom in 2-(halomethyl)pyrrolidine derivatives represents a straightforward approach. For instance, 2-(bromomethyl)pyrrolidine can be synthesized via bromination of 2-(hydroxymethyl)pyrrolidine using phosphorus tribromide (PBr₃) in dichloromethane. Subsequent reaction with a trifluoromethylthiolate nucleophile (e.g., AgSCF₃ or CuSCF₃) in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C yields the target compound. This method benefits from the high nucleophilicity of SCF₃⁻ but requires anhydrous conditions to prevent hydrolysis of the intermediate.

Challenges in Halide Displacement

The steric hindrance at the 2-position of pyrrolidine and the poor leaving-group ability of bromide in non-polar solvents often necessitate elevated temperatures or phase-transfer catalysts. For example, tetrabutylammonium iodide (TBAI) can enhance reactivity by stabilizing the transition state in SN2 mechanisms. Yields for this route typically range from 60% to 75%, with purity dependent on efficient purification via fractional distillation or column chromatography.

Mitsunobu Reaction for Direct Thioether Formation

Mitsunobu-Based Trifluoromethylthiolation

The Mitsunobu reaction offers a one-step alternative for converting 2-(hydroxymethyl)pyrrolidine to the desired thioether. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the hydroxyl group is displaced by a trifluoromethylthiol donor, such as bis(trifluoromethyl) disulfide ((CF₃S)₂), under inert atmospheres. This method avoids the need for pre-functionalized halides but requires stoichiometric amounts of the disulfide, which is highly reactive and moisture-sensitive.

Optimization of Reaction Conditions

Recent advances employ stabilized SCF₃ reagents like N-trifluoromethylthiosaccharin to improve safety and yield. Solvent selection (e.g., tetrahydrofuran or THF) and low temperatures (–20°C to 0°C) mitigate side reactions, achieving yields up to 68%. Post-reaction purification via acid-base extraction removes phosphine oxide byproducts, a common limitation of Mitsunobu chemistry.

Cyclization of Linear Precursors

Ring-Closing Strategies

Constructing the pyrrolidine ring de novo from linear precursors bearing the –SCF₃ group circumvents substitution challenges. For example, 4-amino-1-(trifluoromethylthio)butane can undergo cyclization in the presence of a base (e.g., potassium tert-butoxide) at reflux temperatures. This method mirrors the synthesis of N-methylpyrrolidine from 1,4-dichlorobutane and methylamine, adapting the scaffold to incorporate the –SCF₃ moiety early in the synthesis.

Challenges in Regioselectivity

Ensuring exclusive formation of the five-membered ring requires precise control of reaction kinetics. Competing polymerization or six-membered ring formation is minimized by using dilute conditions (0.1–0.5 M) and slow addition of the base. Yields for this route are moderate (45–55%), necessitating iterative optimization.

Reductive Amination Approaches

Ketone Precursor Synthesis

Reductive amination of 4-oxo-1-(trifluoromethylthio)pentane with ammonia or ammonium acetate in methanol, catalyzed by sodium cyanoborohydride (NaBH₃CN), provides a pathway to the target compound. The ketone precursor is synthesized via Friedel-Crafts acylation of a –SCF₃-substituted alkene, followed by oxidation.

Limitations and Byproduct Formation

The electron-withdrawing –SCF₃ group destabilizes the intermediate imine, leading to reduced reaction rates and competing reduction of the ketone to the alcohol. Yields rarely exceed 40%, making this route less favorable for large-scale synthesis.

Radical Trifluoromethylthiolation

Radical-Mediated C–S Bond Formation

Recent methodologies leverage photoredox catalysis to install the –SCF₃ group via radical intermediates. Irradiation of 2-(iodomethyl)pyrrolidine with visible light in the presence of a trifluoromethylthiol source (e.g., Langlois’ reagent, CF₃SO₂Na) and a ruthenium catalyst generates the target compound through a radical chain mechanism. This method operates under mild conditions (room temperature, aqueous media) but requires specialized equipment and exhibits modest yields (50–60%).

Comparative Analysis of Synthetic Routes

Method Starting Material Key Conditions Yield Advantages Disadvantages
Nucleophilic Substitution2-(Bromomethyl)pyrrolidineAgSCF₃, DMF, 80°C60–75%Straightforward, scalableRequires halogenated precursor
Mitsunobu Reaction2-(Hydroxymethyl)pyrrolidineDEAD, PPh₃, (CF₃S)₂55–68%One-step, avoids halidesMoisture-sensitive reagents
Cyclization4-Amino-1-SCF₃-butaneKOtBu, THF, reflux45–55%Early introduction of –SCF₃Low yield, regioselectivity issues
Reductive Amination4-Oxo-1-SCF₃-pentaneNaBH₃CN, NH₃, MeOH30–40%Utilizes stable ketonesCompeting reductions, low yield
Radical Thiolation2-(Iodomethyl)pyrrolidineRu catalyst, CF₃SO₂Na, hv50–60%Mild conditions, no pre-functionalizationSpecialized equipment required

Chemical Reactions Analysis

Types of Reactions: 2-([(Trifluoromethyl)thio]methyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethylthio group to other functional groups.

    Substitution: The trifluoromethylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-([(Trifluoromethyl)thio]methyl)pyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique chemical properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of materials with specialized properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2-([(Trifluoromethyl)thio]methyl)pyrrolidine involves its interaction with molecular targets through the trifluoromethylthio group. This group can form strong interactions with various biological molecules, influencing their activity. The compound may act as an inhibitor or modulator of specific enzymes or receptors, depending on its structure and the target molecule.

Comparison with Similar Compounds

Key Findings and Implications

Trifluoromethylthio Group : Enhances bioactivity and stability compared to methylthio or unsubstituted thioethers.

Pyrrolidine vs.

Substituent Effects : Bromine/chlorine on benzyl groups modulate lipophilicity and steric interactions, affecting potency .

Biological Activity

2-([(Trifluoromethyl)thio]methyl)pyrrolidine is a compound of interest due to its unique structural characteristics and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic molecules, which may lead to novel therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential clinical implications.

Chemical Structure and Properties

The molecular formula for this compound is C7H10F3NS, with a molecular weight of approximately 201.22 g/mol. The trifluoromethylthio group contributes significantly to the compound's reactivity and interaction with biological targets.

Biological Activity Overview

Recent studies have shown that compounds with similar structures exhibit various biological activities, including anticonvulsant, anti-inflammatory, and anticancer effects. The following sections detail specific findings related to the biological activity of this compound.

Anticonvulsant Activity

Research indicates that pyrrolidine derivatives can possess anticonvulsant properties. A study reported that modifications in the pyrrolidine ring structure can lead to significant anticonvulsant effects in animal models. For instance, compounds with similar trifluoromethyl substitutions demonstrated efficacy in reducing seizure activity in models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests .

  • Case Study : In a comparative analysis, several pyrrolidine derivatives were tested for their protective index (PI) against seizures. The results indicated that certain modifications, including the introduction of trifluoromethyl groups, enhanced their protective effects significantly (Table 1).

Table 1: Anticonvulsant Efficacy of Pyrrolidine Derivatives

CompoundED50 (mg/kg)TD50 (mg/kg)Protective Index (PI)
Control67.42002.96
Compound A63.21502.37
Compound B55.01803.27
Compound C (this compound)TBDTBDTBD

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve modulation of ion channels, particularly sodium and calcium channels, which play critical roles in neuronal excitability and neurotransmitter release . Additionally, the presence of the trifluoromethyl group may enhance lipophilicity, allowing for better membrane penetration and interaction with intracellular targets.

Anticancer Activity

Compounds containing pyrrolidine rings have been investigated for their anticancer properties. Some studies suggest that modifications to these compounds can enhance their cytotoxicity against various cancer cell lines.

  • Research Findings : In vitro studies have shown that certain pyrrolidine derivatives exhibit significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The introduction of trifluoromethyl groups has been linked to increased apoptosis induction in these cell lines .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundIC50 (µM) MCF-7IC50 (µM) U-937
Doxorubicin0.010.05
Compound D0.150.20
Compound E (this compound)TBDTBD

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-([(Trifluoromethyl)thio]methyl)pyrrolidine, and what key reaction conditions optimize yield?

  • Answer: Synthesis typically involves multi-step protocols. For example, analogous pyrrolidine derivatives with trifluoromethyl groups are synthesized via nucleophilic substitution or coupling reactions. Key steps include:

  • Use of palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions .
  • Optimization of solvent systems (e.g., MeCN/water mixtures) and temperature (e.g., 100°C) to enhance regioselectivity .
  • Protecting group strategies for the pyrrolidine nitrogen to prevent undesired side reactions .
  • Yield optimization via controlled stoichiometry of trifluoromethylthio reagents .

Q. How can NMR and HRMS data be interpreted to confirm the structure of this compound?

  • Answer:

  • 1H NMR: Expect signals for pyrrolidine protons (δ 1.8–3.5 ppm) and methylene (-CH₂-) adjacent to sulfur (δ 3.0–3.5 ppm). Trifluoromethyl groups are silent in 1H NMR but detectable via 19F NMR (δ -60 to -70 ppm) .
  • 13C NMR: The trifluoromethyl carbon appears as a quartet (J ~ 30–40 Hz) near δ 120–125 ppm. Thioether carbons (C-S) resonate at δ 35–45 ppm .
  • HRMS: Confirm molecular formula (e.g., C₆H₁₀F₃NS) with exact mass matching theoretical values (e.g., 185.0432 Da) .

Q. What are the primary challenges in purifying this compound, and what techniques address them?

  • Answer: Challenges include:

  • Hydrophobicity: Use reverse-phase chromatography or recrystallization from polar solvents (e.g., ethanol/water) .
  • Thermal sensitivity: Avoid high-temperature distillation; opt for vacuum sublimation or lyophilization .
  • Byproduct removal: Flash chromatography with gradient elution (hexane/ethyl acetate) effectively separates thioether byproducts .

Advanced Research Questions

Q. How does the trifluoromethylthio group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Answer: The -SCF₃ group is strongly electron-withdrawing, which:

  • Activates adjacent methylene groups for nucleophilic attack, enabling regioselective alkylation .
  • Stabilizes transition states in SN2 reactions, reducing activation energy (supported by computational studies) .
  • Confers resistance to oxidation compared to non-fluorinated thioethers, as seen in analogous compounds .

Q. What contradictory findings exist regarding the biological activity of trifluoromethylthio-pyrrolidine derivatives, and how can they be resolved?

  • Answer: Contradictions include:

  • Antimicrobial vs. cytotoxic activity: Some derivatives show potent antimicrobial effects (MIC < 1 µg/mL) but high cytotoxicity (IC₅₀ ~ 10 µM) in mammalian cells . Resolution involves modifying the pyrrolidine ring’s substituents to reduce lipophilicity (e.g., introducing polar groups) .
  • Enzyme inhibition variability: Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., buffer pH affecting protonation states). Standardize assays using TRIS buffer (pH 7.4) and validate with positive controls .

Q. How can computational methods (e.g., molecular docking) predict the compound’s interaction with biological targets?

  • Answer:

  • Docking software: Use AutoDock Vina or Schrödinger Suite to model binding to targets like cyclooxygenase-2 (COX-2) or viral proteases .
  • Key parameters: Prioritize the trifluoromethylthio group’s van der Waals interactions with hydrophobic pockets and sulfur’s potential hydrogen bonding .
  • Validation: Compare docking scores with experimental IC₅₀ data from enzyme inhibition assays .

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